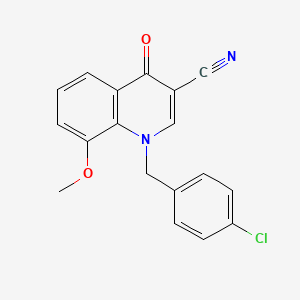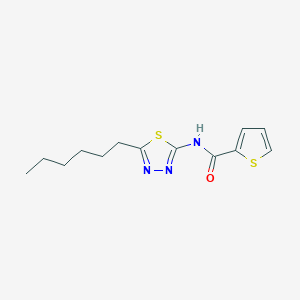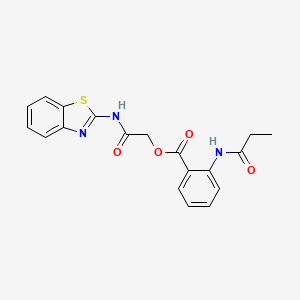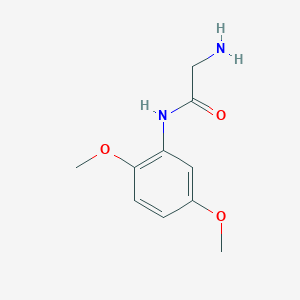![molecular formula C15H12N2O5 B15154819 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid](/img/structure/B15154819.png)
4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a hydroxy-nitrophenyl group through a Schiff base linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 4-aminomethylbenzoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro and hydroxy groups can also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
4-({[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a methoxy group instead of a nitro group.
4-({[(E)-(4-hydroxy-3-chlorophenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a chloro group instead of a nitro group.
4-({[(E)-(4-hydroxy-3-bromophenyl)methylidene]amino}methyl)benzoic acid: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-({[(E)-(4-hydroxy-3-nitrophenyl)methylidene]amino}methyl)benzoic acid imparts unique electronic properties, making it more reactive in redox reactions compared to its analogs with methoxy, chloro, or bromo groups.
特性
分子式 |
C15H12N2O5 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
4-[[(4-hydroxy-3-nitrophenyl)methylideneamino]methyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c18-14-6-3-11(7-13(14)17(21)22)9-16-8-10-1-4-12(5-2-10)15(19)20/h1-7,9,18H,8H2,(H,19,20) |
InChIキー |
RDZIONMOXNVTBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B15154743.png)


![2-[4-(4-carboxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B15154762.png)
![ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15154784.png)

![1-(4-tert-butyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone](/img/structure/B15154790.png)

![1-[1-(2,4-Dichlorobenzoyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B15154799.png)
![5-[(Biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154800.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B15154810.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B15154827.png)
![3-Phenyl-5-[5-(pyrrolidin-1-ylsulfonyl)furan-2-yl]-1,2,4-oxadiazole](/img/structure/B15154837.png)
